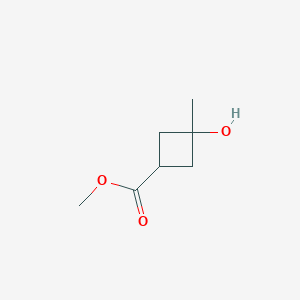
Methyl 3-hydroxy-3-methylcyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate is an organic compound with the molecular formula C₆H₁₀O₃. It is a derivative of cyclobutane, featuring a hydroxyl group and a methyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a methylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired trans configuration of the product.
Industrial Production Methods
On an industrial scale, the production of methyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Methyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylate ester moiety play crucial roles in its reactivity and binding to target molecules. The compound may participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxycyclobutanecarboxylate
- Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Comparison
Methyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate is unique due to its specific trans configuration, which can influence its reactivity and interactions compared to its cis or other isomeric forms
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-7(9)3-5(4-7)6(8)10-2/h5,9H,3-4H2,1-2H3 |
InChI Key |
PEHXUELYMMTGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


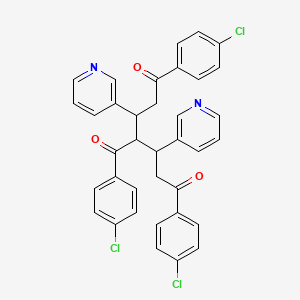
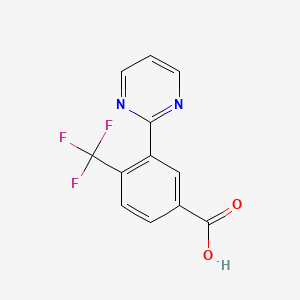
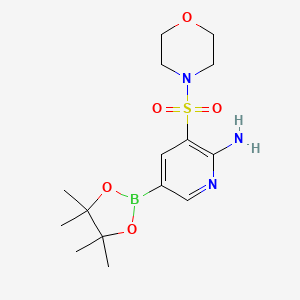
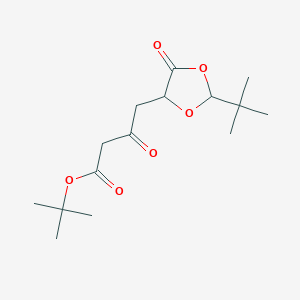
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
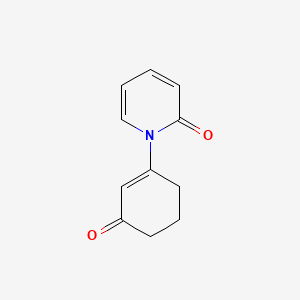
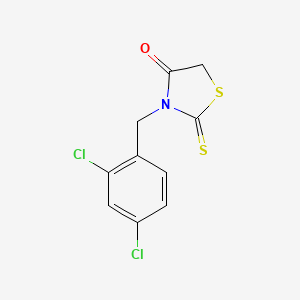
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
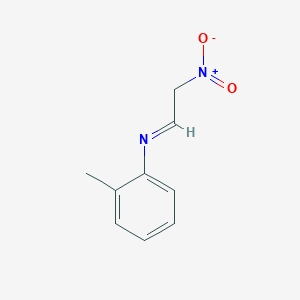
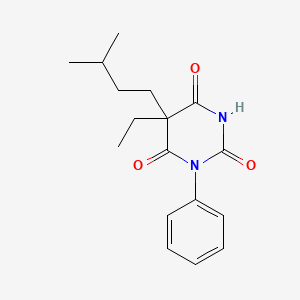

![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
